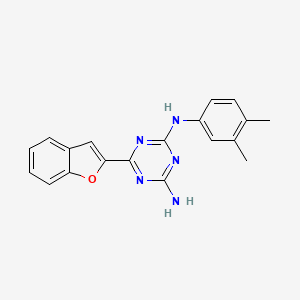

6-(1-benzofuran-2-yl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Structure and Synthesis: The compound 6-(1-benzofuran-2-yl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine features a 1,3,5-triazine core substituted at position 6 with a benzofuran moiety and at positions 2 and 4 with amino groups. The N-(3,4-dimethylphenyl) group introduces steric and electronic effects due to the methyl substituents on the aromatic ring. This compound belongs to the 6,N2-diaryl-1,3,5-triazine-2,4-diamine class, synthesized via nucleophilic substitution reactions between cyanuric chloride and aryl amines under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzofuran-2-yl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

Synthesis of the Triazine Core: The triazine core is formed by the reaction of cyanuric chloride with an amine, such as 3,4-dimethylaniline, under controlled conditions.

Coupling Reaction: The final step involves the coupling of the benzofuran moiety with the triazine core using a suitable coupling agent, such as a palladium catalyst, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the triazine core, resulting in the formation of reduced triazine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or triazine moieties are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under reflux conditions.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Reduced triazine derivatives.

Substitution: Various substituted benzofuran and triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(1-benzofuran-2-yl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with specific properties.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical structure imparts desirable properties to these materials, including thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The triazine core can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s overall effect is determined by the combined interactions of its functional groups with various molecular targets and pathways.

Comparison with Similar Compounds

Key Features :

Comparison with Structurally Similar Compounds

Analogues with Modified Aryl Amine Substituents

Variations in the aryl amine substituents significantly alter physicochemical and biological properties:

Key Observations :

- Methyl substituents (e.g., 2,3-dimethylphenyl vs. 3,4-dimethylphenyl) influence electronic effects but have minimal impact on molecular weight .

Analogues with Modified Benzofuran Substituents

Substituents on the benzofuran ring modulate π-π interactions and binding affinity:

Key Observations :

- Methyl groups on benzofuran (e.g., 3-methyl) reduce symmetry, affecting crystallization behavior .

- Phenoxy substituents introduce additional hydrogen-bonding sites, which may improve binding to biological targets .

Comparison with Classical Triazine Derivatives

Triazine-based agrochemicals and pharmaceuticals highlight functional group diversity:

Key Observations :

- Atrazine: Chlorine and alkylamino groups confer herbicidal activity via photosynthesis inhibition .

- Indaziflam : Bulky fluorinated substituents enable unique mode of action in agriculture .

Physicochemical and Crystallographic Comparisons

Biological Activity

6-(1-benzofuran-2-yl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N5O with a molecular weight of 341.37 g/mol. The compound is characterized by a triazine core substituted with a benzofuran moiety and a dimethylphenyl group.

| Property | Value |

|---|---|

| Molecular Formula | C19H17N5O |

| Molecular Weight | 341.37 g/mol |

| IUPAC Name | This compound |

| CAS Number | 774562-90-2 |

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Cell Proliferation : The compound demonstrated strong inhibitory effects on various cancer cell lines. For example, in studies involving MDA-MB-231 (triple-negative breast cancer) cells, it showed an IC50 value of 0.126 μM .

- Selectivity : The compound exhibited a notable selectivity index when tested against non-cancerous MCF10A cells, indicating its potential for targeted cancer therapy while minimizing damage to normal cells .

The mechanism through which this compound exerts its biological effects may involve the following pathways:

- Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been reported to inhibit MMP-2 and MMP-9 activities significantly, which are crucial in cancer metastasis .

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of caspase 9 in treated samples, suggesting an apoptosis-inducing effect .

Study 1: Antitumor Efficacy in Animal Models

In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, the administration of the compound over a period of 30 days resulted in significant inhibition of lung metastasis compared to control groups treated with known chemotherapeutic agents like TAE226. The study highlighted the potential of this compound as a novel therapeutic agent for metastatic breast cancer .

Study 2: Comparative Analysis with Known Drugs

A comparative analysis indicated that the compound outperformed standard treatments like 5-Fluorouracil (5-FU) in terms of growth inhibition across several cancer cell lines. The IC50 values for the compound were significantly lower than those for 5-FU, suggesting enhanced efficacy and reduced toxicity profiles .

Properties

Molecular Formula |

C19H17N5O |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

6-(1-benzofuran-2-yl)-2-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C19H17N5O/c1-11-7-8-14(9-12(11)2)21-19-23-17(22-18(20)24-19)16-10-13-5-3-4-6-15(13)25-16/h3-10H,1-2H3,(H3,20,21,22,23,24) |

InChI Key |

QXPCLNSGBDCHSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.